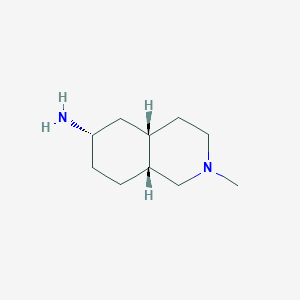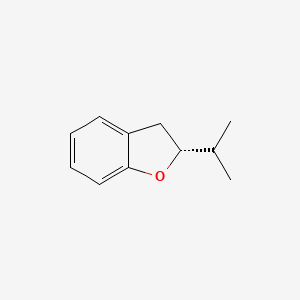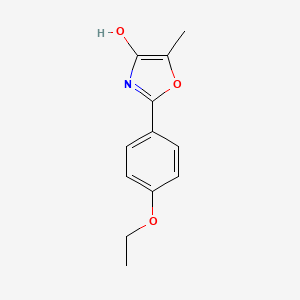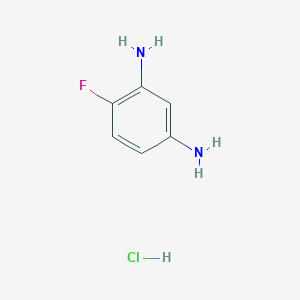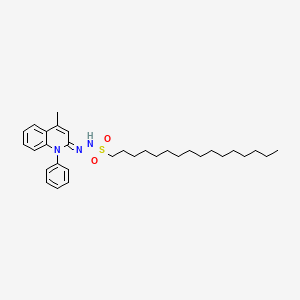![molecular formula C13H16N2O3 B12868259 tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)
tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate is a chemical compound with the molecular formula C12H14N2O3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate typically involves the reaction of 2-methylbenzo[d]oxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
- Dissolve 2-methylbenzo[d]oxazole in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation can yield oxazole derivatives with additional oxygen-containing functional groups.
- Reduction can produce reduced oxazole derivatives with hydrogen atoms added to the ring.
- Substitution reactions can result in the formation of new carbamate derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity, protein interactions, and cellular processes.
Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or proteins. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The tert-butyl group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl benzo[d]oxazol-4-ylcarbamate: This compound lacks the methyl group at the 2-position, which can influence its chemical reactivity and biological activity.
tert-Butyl (2-ethoxybenzo[d]oxazol-4-yl)carbamate: The presence of an ethoxy group instead of a methyl group can alter the compound’s electronic properties and interactions with molecular targets.
tert-Butyl (2-chlorobenzo[d]oxazol-4-yl)carbamate:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other oxazole derivatives.
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
tert-butyl N-(2-methyl-1,3-benzoxazol-4-yl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-8-14-11-9(6-5-7-10(11)17-8)15-12(16)18-13(2,3)4/h5-7H,1-4H3,(H,15,16) |
InChI-Schlüssel |
FHYJDOHHIBARJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2O1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)
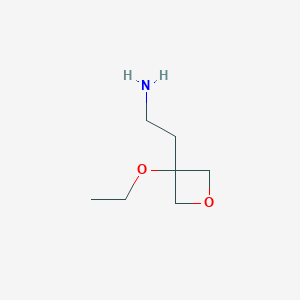
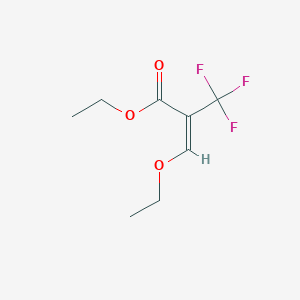
![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)

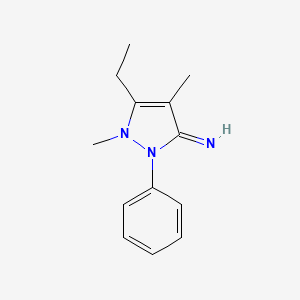
![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)
